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Compound of Interest

Compound Name: 2-Chlorophenylacetic acid

Cat. No.: B042575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-
Chlorophenylacetic acid as a versatile intermediate in organic synthesis, with a focus on its

application in the development of pharmaceuticals. Detailed experimental protocols for key

transformations are provided, along with quantitative data and workflow diagrams to facilitate

reproducible and efficient synthesis.

Introduction
2-Chlorophenylacetic acid is a valuable building block in organic synthesis, primarily utilized

as a key intermediate in the production of pharmaceuticals and agrochemicals.[1] Its chemical

structure, featuring a phenylacetic acid core with a chlorine atom at the ortho-position, allows

for a variety of chemical transformations, including esterification, amidation, and substitution

reactions.[1] This document details its application in the synthesis of the non-steroidal anti-

inflammatory drug (NSAID) Diclofenac and the versatile chemical intermediate 2-

Hydroxyphenylacetic acid.

Key Applications
Synthesis of Diclofenac Sodium
2-Chlorophenylacetic acid is a crucial precursor in the synthesis of Diclofenac, a widely used

NSAID. The synthesis involves a copper-catalyzed Ullmann condensation reaction between 2-
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Chlorophenylacetic acid and 2,6-dichloroaniline.[2] This C-N coupling reaction is a

cornerstone in the industrial production of Diclofenac.

Reactant/Product
Molecular Weight (
g/mol )

Molar Ratio Starting Material

Methyl o-

iodophenylacetate
276.06 1 27.6 g (0.1 mol)

2,6-dichloroaniline 162.02 1 16.2 g (0.1 mol)

Copper(I) iodide (CuI) 190.45 0.01 1.9 g (0.01 mol)

D-glucosamine

hydrochloride
215.63 0.01 2.2 g (0.01 mol)

Cesium carbonate

(Cs₂CO₃)
325.82 2 65.2 g (0.2 mol)

Product: Compound C - - Yield: 95.5%

Note: The initial step described in the patent utilizes methyl o-iodophenylacetate. For the

purpose of this protocol, we will adapt it for 2-chlorophenylacetic acid, noting that reaction

conditions may require optimization.

Step 1: Ullmann Condensation to form Diclofenac Intermediate

To a three-necked flask, add 2-chlorophenylacetic acid (17.1 g, 0.1 mol), 2,6-

dichloroaniline (16.2 g, 0.1 mol), copper(I) iodide (1.9 g, 0.01 mol), D-glucosamine

hydrochloride (2.2 g, 0.01 mol), and cesium carbonate (65.2 g, 0.2 mol).

Add a 1:1 mixture of DMSO and water (100 mL total).

Stir the mixture and heat to 100-110°C for 8-10 hours.

After the reaction is complete (monitored by TLC or HPLC), cool the mixture and add ethyl

acetate (100 mL).

Centrifuge the mixture and collect the supernatant.
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Concentrate the supernatant under reduced pressure to obtain the intermediate product.

Step 2: Hydrolysis to Diclofenac Sodium

Dissolve the intermediate from Step 1 in N,N-dimethylformamide (DMF).

Add a solution of sodium hydroxide in water.

Heat the mixture to 70-80°C and react for 20 hours.

After the reaction, evaporate the solvent under reduced pressure.

Dissolve the residue in hot water and decolorize with activated carbon.

Filter the solution and cool the filtrate in an ice bath to crystallize the product.

Filter the white crystalline powder and dry to obtain Diclofenac sodium.[2]
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Step 1: Ullmann Condensation

Step 2: Hydrolysis

Mix Reactants:
2-Chlorophenylacetic acid

2,6-dichloroaniline
CuI, D-glucosamine HCl, Cs2CO3

in DMSO/Water

Heat to 100-110°C
(8-10 hours)

Work-up:
Add Ethyl Acetate

Centrifuge
Concentrate

Diclofenac Intermediate

Dissolve Intermediate in DMF
Add NaOH(aq)

Heat to 70-80°C
(20 hours)

Work-up:
Evaporate Solvent
Dissolve in Water

Decolorize

Crystallize from ice bath

Diclofenac Sodium

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of Diclofenac Sodium.
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Catalytic Cycle

Cu(I) Catalyst Cu(I)-Amide Complex+ Amine

2,6-dichloroaniline

2-Chlorophenylacetic acid

Cu(III) Intermediate
(Oxidative Addition)+ Aryl Halide

Releases Product

DiclofenacReductive Elimination

Click to download full resolution via product page

Caption: Simplified mechanism of the Ullmann Condensation.

Synthesis of 2-Hydroxyphenylacetic Acid
2-Chlorophenylacetic acid can be converted to 2-Hydroxyphenylacetic acid, a valuable

building block for various pharmaceuticals, via a copper-catalyzed nucleophilic aromatic

substitution.[3][4] This reaction is typically performed at high temperatures in the presence of a

strong base.[3][4]
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Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Amount (g) Moles (mol) Molar Ratio

2-

Chlorophenylace

tic acid

170.57 3.4 0.02 1

Sodium

Hydroxide
40.00 4.8 0.12 6

Cupric Sulphate

Pentahydrate
249.69 0.2 0.0008 0.04

2-

Hydroxyphenylac

etic acid

152.15 2.62 0.0172 Yield: 86%

In a reaction flask equipped with a stirrer and condenser, add 2-Chlorophenylacetic acid
(3.4 g, 0.02 mol), crushed sodium hydroxide pellets (4.8 g, 0.12 mol), and a high-boiling inert

solvent like SOLVESSO 200 (30 g).[4]

Stir the mixture for 30 minutes at room temperature.[4]

Add cupric sulphate pentahydrate (0.2 g, 0.0008 mol) to the suspension.[4]

Heat the reaction mixture to 190-196°C and maintain this temperature with continuous

stirring for approximately 4 hours.[4] The reaction progress can be monitored by GC or

HPLC.

After the reaction is complete, cool the mixture to 20°C.[4]

Add water (50 g) to the cooled reaction mass and transfer the mixture to a separatory funnel

with an additional 50 g of water.[4]

Filter the mixture to separate the aqueous phase.[4]

Acidify the separated aqueous filtrate to approximately pH 4 using 36% hydrochloric acid.[4]
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Extract the product into ethyl acetate (180 g).[4]

Isolate the solid 2-Hydroxyphenylacetic acid by distillation of the ethyl acetate.[4]

Reaction

Work-up and Isolation

Mix Reactants:
2-Chlorophenylacetic acid
NaOH, SOLVESSO 200

Add CuSO4.5H2O

Heat to 190-196°C
(4 hours)

Cool to 20°C

Add Water and Filter

Acidify Aqueous Phase
(pH 4 with HCl)

Extract with Ethyl Acetate

Isolate Product by Distillation

2-Hydroxyphenylacetic Acid
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Caption: Experimental workflow for the synthesis of 2-Hydroxyphenylacetic acid.

2-Chlorophenylacetic acid

Nucleophilic Aromatic Substitution

NaOH (Base)
CuSO4 (Catalyst)
High Temperature

Transient Copper Complex

2-Hydroxyphenylacetic acid

Click to download full resolution via product page

Caption: Key steps in the synthesis of 2-Hydroxyphenylacetic acid.

Other Applications
2-Chlorophenylacetic acid also serves as an intermediate in the synthesis of various other

organic molecules. In the agrochemical industry, it is used in the production of plant growth

regulators, specifically auxins.[1] Additionally, it has been used in the synthesis of

phenylacetoxy cellulosics and their halogenated derivatives.

Conclusion
2-Chlorophenylacetic acid is a highly versatile and important intermediate in organic

synthesis. The protocols provided herein for the synthesis of Diclofenac and 2-

Hydroxyphenylacetic acid demonstrate its utility in the pharmaceutical industry. The structured
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data and workflows are intended to assist researchers in the efficient and reproducible

synthesis of these and other valuable compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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